molecular formula C9H9NO2 B13528276 5-(aminomethyl)isobenzofuran-1(3H)-one

5-(aminomethyl)isobenzofuran-1(3H)-one

Cat. No.: B13528276
M. Wt: 163.17 g/mol
InChI Key: NQXITLCDIWDXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(aminomethyl)isobenzofuran-1(3H)-one is an organic compound that features an aminomethyl group attached to an isobenzofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)isobenzofuran-1(3H)-one can be achieved through the iodocyclization of o-alkynylbenzamides. This process involves the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines instead of lactams . Another method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst under solvent-free conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuranone core.

    Substitution: Substitution reactions can introduce new functional groups to the aminomethyl group or the isobenzofuranone ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, bases, and electrophiles. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative oxy-cyclization can yield isocoumarin-1-imines and isobenzofuran-1-imines .

Scientific Research Applications

5-(aminomethyl)isobenzofuran-1(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity. For example, its interaction with electrophiles can lead to the formation of reactive intermediates that modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aminomethyl)isobenzofuran-1(3H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other isobenzofuranone derivatives and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5-(aminomethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H9NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,4-5,10H2

InChI Key

NQXITLCDIWDXFW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CN)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.